molecular formula C11H22O2 B11992926 5-Methyl-6-tetrahydro-2-furanyl-2-hexanol CAS No. 318245-47-5

5-Methyl-6-tetrahydro-2-furanyl-2-hexanol

Cat. No.: B11992926
CAS No.: 318245-47-5
M. Wt: 186.29 g/mol
InChI Key: OABNYPIBVNFJKA-UHFFFAOYSA-N
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Description

5-Methyl-6-tetrahydro-2-furanyl-2-hexanol is an organic compound with the molecular formula C11H22O2 It is a secondary alcohol with a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-tetrahydro-2-furanyl-2-hexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-tetrahydro-2-furanyl-2-hexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, 5-Methyl-6-tetrahydro-2-furanyl-2-hexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for conversion to alkyl chlorides, or tosyl chloride (TsCl) for conversion to tosylates.

Major Products Formed

    Oxidation: 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone.

    Reduction: 5-Methyl-6-tetrahydro-2-furanyl-2-hexane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-6-tetrahydro-2-furanyl-2-hexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-tetrahydro-2-furanyl-2-hexanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-tetrahydro-2-furanyl-2-hexanone: The corresponding ketone, which can be synthesized from the alcohol through oxidation.

    5-Methyl-6-tetrahydro-2-furanyl-2-hexane: The corresponding alkane, which can be synthesized from the alcohol through reduction.

    2-Furanmethanol, tetrahydro-5-methyl-: A related compound with a similar tetrahydrofuran ring structure.

Uniqueness

5-Methyl-6-tetrahydro-2-furanyl-2-hexanol is unique due to its specific combination of a tetrahydrofuran ring and a secondary alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

318245-47-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-methyl-6-(oxolan-2-yl)hexan-2-ol

InChI

InChI=1S/C11H22O2/c1-9(5-6-10(2)12)8-11-4-3-7-13-11/h9-12H,3-8H2,1-2H3

InChI Key

OABNYPIBVNFJKA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)O)CC1CCCO1

Origin of Product

United States

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